N-(pyridin-4-ylmethyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a benzoquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Derivative: This involves the functionalization of pyridine to introduce the methyl group at the 4-position.
Synthesis of the Benzoquinazoline Moiety: This step involves the construction of the benzoquinazoline ring system, which can be achieved through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling Reactions: The final step involves coupling the pyridine derivative with the benzoquinazoline moiety through a sulfanyl linkage to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoquinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: Due to its unique structural features, the compound may be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the benzoquinazoline and trifluoromethyl groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compound but with a methyl group at the 3-position.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compounds but with a nitro group at the 3-position.
Uniqueness
N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of the trifluoromethyl group and the benzoquinazoline moiety, which confer distinct chemical and biological properties. These features may enhance its potential as a therapeutic agent or as a material with specific functional properties.
Properties
Molecular Formula |
C21H17F3N4OS |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)19-16-6-5-14-3-1-2-4-15(14)18(16)27-20(28-19)30-12-17(29)26-11-13-7-9-25-10-8-13/h1-4,7-10H,5-6,11-12H2,(H,26,29) |
InChI Key |
FGPSUPQQPAZICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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